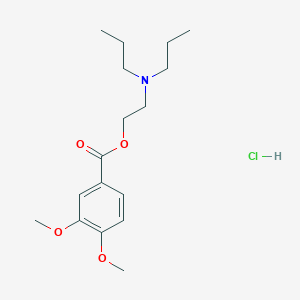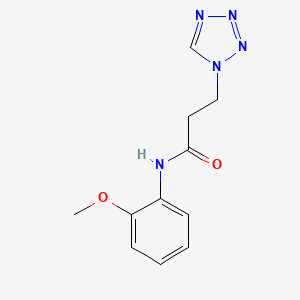
2-(Dipropylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dipropylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride is a chemical compound with a complex structure that includes a benzoate ester and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride typically involves the esterification of 3,4-dimethoxybenzoic acid with 2-(dipropylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Dipropylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethoxybenzoic acid, while reduction could produce 2-(dipropylamino)ethyl 3,4-dimethoxybenzyl alcohol.
Scientific Research Applications
2-(Dipropylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Dipropylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: A precursor in the synthesis of the target compound.
2-(Dipropylamino)ethanol: Another precursor used in the synthesis.
Ethyl 3,4-dimethoxybenzoate: A related ester with similar chemical properties.
Uniqueness
2-(Dipropylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(dipropylamino)ethyl 3,4-dimethoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c1-5-9-18(10-6-2)11-12-22-17(19)14-7-8-15(20-3)16(13-14)21-4;/h7-8,13H,5-6,9-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPVQSJVDKGHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCOC(=O)C1=CC(=C(C=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-N'-(2-METHYLBENZOYL)UREA](/img/structure/B6041366.png)
![10,12-dioxatetracyclo[7.2.1.1~3,6~.0~2,7~]tridec-4-en-8-one](/img/structure/B6041371.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6041382.png)
![N-methyl-1-phenyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6041383.png)
![methyl 4-oxo-4-{[1-(2-phenylethyl)-3-piperidinyl]amino}butanoate](/img/structure/B6041391.png)
![4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide](/img/structure/B6041402.png)
![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6041407.png)
![2-amino-4-(2,4-dichlorophenyl)-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B6041413.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6041417.png)
![2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B6041436.png)

![2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate](/img/structure/B6041442.png)
![2-{3-[(1E)-2-(3-METHYLTHIOPHEN-2-YL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL](/img/structure/B6041451.png)
![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]-(3,4-dimethylpiperazin-1-yl)methanone](/img/structure/B6041455.png)
